Bis(5-amidino-benzimidazolyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-Amidino-Benzimidazolyl)Methane is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds . This compound has a molecular formula of C17H16N8 and a molecular weight of 332.362 Da
Preparation Methods
The synthesis of Bis(5-Amidino-Benzimidazolyl)Methane typically involves the reaction of benzimidazole derivatives with amidine compounds under specific conditions. One common synthetic route includes the condensation of 5-amidino-benzimidazole with formaldehyde, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Bis(5-Amidino-Benzimidazolyl)Methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(5-Amidino-Benzimidazolyl)Methane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(5-Amidino-Benzimidazolyl)Methane involves its interaction with specific molecular targets and pathways. It acts as a potent inhibitor of trypsin, plasmin, and urokinase, which are proteases involved in various physiological processes . By inhibiting these proteases, the compound can reduce inflammation and other pathological conditions.
Comparison with Similar Compounds
Bis(5-Amidino-Benzimidazolyl)Methane is unique compared to other benzimidazole derivatives due to its specific structure and functional groups. Similar compounds include:
Bis(5-Amidino-2-Benzimidazolyl)Methanone: This compound has a similar structure but includes a ketone group.
Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate: This compound is a hydrate form of the ketone derivative.
These similar compounds share some properties with this compound but differ in their specific chemical and biological activities.
Properties
Molecular Formula |
C17H19N8+3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[amino-[2-[[6-[amino(azaniumylidene)methyl]-1H-benzimidazol-3-ium-2-yl]methyl]-3H-benzimidazol-5-yl]methylidene]azanium |
InChI |
InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+3 |
InChI Key |
QZKOOEFIMWKZPK-UHFFFAOYSA-Q |
Canonical SMILES |
C1=CC2=C(C=C1C(=[NH2+])N)NC(=[NH+]2)CC3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.